molecular formula C14H16O3 B3121187 (E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde CAS No. 280586-26-7

(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde

Cat. No. B3121187
CAS RN: 280586-26-7
M. Wt: 232.27 g/mol
InChI Key: FJTDJJRLZXTYOW-UHFFFAOYSA-N
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Description

The compound “(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde” belongs to the class of oxepines . Oxepines are seven-membered heterocycles containing an oxygen atom . They are valuable intermediates for the synthesis of septanose carbohydrates . Dibenzo[b,f]oxepine, a related structure, is an important framework in medicinal chemistry .


Synthesis Analysis

The synthesis of oxepine derivatives often involves the use of carbohydrate-based oxepines as intermediates . A common strategy for the synthesis of the dibenz[b,f]oxepin framework involves intramolecular SNAr and McMurry reactions . The diaryl ethers required for the McMurry reaction can be obtained under microwave-assisted conditions of the reaction of salicylaldehydes with fluorobenzaldehydes .


Molecular Structure Analysis

The molecular structure of oxepines is characterized by a seven-membered ring with three double bonds . The preferred conformations of these compounds can be characterized using computational chemistry and NMR spectroscopy .


Chemical Reactions Analysis

Oxepines show reactivity in various chemical reactions. For example, one oxepine showed greater reactivity in Ferrier rearrangement reactions relative to another oxepine, in line with its greater vinylogous anomeric effect (VAE) .

Scientific Research Applications

(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde has been studied for its potential applications in medicine, biochemistry, and pharmacology. It has been used as a model compound for the study of the mechanism of action of various drugs. It has also been used as a chiral building block for the synthesis of various derivatives. Furthermore, it has been used in the study of the biological activities of various drugs, such as anti-inflammatory, anti-cancer, and anti-viral agents.

Advantages and Limitations for Lab Experiments

The use of (E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde in laboratory experiments has several advantages. It is easy to synthesize, and can be used as a chiral building block for the synthesis of various derivatives. Furthermore, it is a relatively stable compound, and is not easily degraded by light or heat. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a relatively non-polar compound, making it difficult to dissolve in water and other polar solvents.

Future Directions

The potential applications of (E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde are numerous, and further research is needed to explore its full potential. Potential future directions include the study of its potential therapeutic applications, such as its use as an anti-inflammatory, anti-cancer, and anti-viral agent. Additionally, further research is needed to explore its potential use as a chiral building block for the synthesis of various derivatives. Furthermore, further research is needed to explore its potential mechanism of action, and to identify other potential biochemical and physiological effects. Finally, further research is needed to explore the potential advantages and limitations of its use in laboratory experiments.

Safety and Hazards

The safety data sheet for a related compound, (Z)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carbaldehyde Hydrochloride, indicates that it is toxic if swallowed and very toxic to aquatic life .

properties

IUPAC Name

7-methoxy-3,3-dimethyl-2H-1-benzoxepine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2)7-10(8-15)12-6-11(16-3)4-5-13(12)17-9-14/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTDJJRLZXTYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)OC)C(=C1)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde
Reactant of Route 2
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde
Reactant of Route 3
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde
Reactant of Route 5
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde
Reactant of Route 6
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde

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